molecular formula C10H15NO2 B8501176 2-(4-Aminophenyl)-2-methylpropane-1,3-diol CAS No. 1236061-26-9

2-(4-Aminophenyl)-2-methylpropane-1,3-diol

Cat. No. B8501176
Key on ui cas rn: 1236061-26-9
M. Wt: 181.23 g/mol
InChI Key: XQCNMHFONQFNBP-UHFFFAOYSA-N
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Patent
US08354427B2

Procedure details

To a refluxing solution of 2-(2-bromo-4-nitrophenyl)-2-methylpropane-1,3-diol (211 mg, 0.73 mmol) in ethanol (15.5 mL) was added ammonium formate (211 mg, 3.35 mmol) followed by the addition of Pd/C (140 mg, 1.32 mmol). The reaction mixture was refluxed for an additional 10 minutes, cooled to room temperature and filtered through a plug of celite. The solvent was evaporated under reduced pressure to give 2-(4-aminophenyl)-2-methylpropane-1,3-diol (112 mg, 85%).
Quantity
211 mg
Type
reactant
Reaction Step One
Quantity
211 mg
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
solvent
Reaction Step One
Name
Quantity
140 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[C:11]([CH3:16])([CH2:14][OH:15])[CH2:12][OH:13].C([O-])=O.[NH4+]>C(O)C.[Pd]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([C:11]([CH3:16])([CH2:14][OH:15])[CH2:12][OH:13])=[CH:2][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
211 mg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])C(CO)(CO)C
Name
Quantity
211 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
15.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
140 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for an additional 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered through a plug of celite
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(CO)(CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 112 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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